2-Fluoropyridine-4-sulfonyl fluoride
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Overview
Description
2-Fluoropyridine-4-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C5H3F2NO2S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and sulfonyl fluoride groups in its structure contributes to its reactivity and potential utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyridine-4-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with sulfonyl fluoride reagents under controlled conditions. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500°C) can yield fluorinated pyridines . Additionally, direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive intermediates. The choice of reagents and reaction conditions is optimized to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyridine-4-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
2-Fluoropyridine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoropyridine-4-sulfonyl fluoride involves its interaction with molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. This reactivity is harnessed in the design of enzyme inhibitors and biochemical probes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative without the sulfonyl fluoride group.
4-Fluoropyridine: Another fluorinated pyridine isomer with the fluorine atom at a different position.
2,6-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring, offering different reactivity and properties.
Uniqueness
2-Fluoropyridine-4-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-fluoropyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMTVMIMSGNOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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